

# An In-Depth Technical Guide to 2-Methyl-3-(pyrrolidin-2-yl)pyridine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-methyl-3-(pyrrolidin-2-yl)pyridine

Cat. No.: B022804

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Authored by: [Your Name/Gemini], Senior Application Scientist**

## Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of **2-methyl-3-(pyrrolidin-2-yl)pyridine**, a structural analog of nicotine. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from related compounds, theoretical predictions, and established chemical principles to offer a detailed profile. The guide covers nomenclature, physicochemical properties, a proposed synthetic pathway, expected spectroscopic characteristics, and a discussion of potential pharmacological activity based on structure-activity relationships of analogous nicotine derivatives. This document is intended to serve as a foundational resource for researchers interested in the evaluation and potential development of this and similar nicotinic compounds.

## Introduction and Nomenclature

**2-Methyl-3-(pyrrolidin-2-yl)pyridine**, also known as 2-methylnornicotine, is a heterocyclic organic compound and a structural analog of nornicotine, which is a primary metabolite of nicotine. The core structure features a pyridine ring substituted with a methyl group at the 2-position and a pyrrolidine ring at the 3-position. The presence of the methyl group on the

pyridine ring is anticipated to significantly influence the molecule's electronic properties, steric hindrance, and ultimately its interaction with biological targets compared to nicotine and nornicotine.

Key Identifiers:

| Identifier        | Value                                                |
|-------------------|------------------------------------------------------|
| IUPAC Name        | 2-methyl-3-(pyrrolidin-2-yl)pyridine                 |
| Common Name       | 2-Methylnornicotine                                  |
| CAS Number        | 69567-18-6, 64114-19-8                               |
| Molecular Formula | C <sub>10</sub> H <sub>14</sub> N <sub>2</sub>       |
| Molecular Weight  | 162.23 g/mol <a href="#">[1]</a> <a href="#">[2]</a> |
| Canonical SMILES  | CC1=C(C=CC=N1)C2CCCN2                                |
| InChI Key         | PNNMNLLCHYHPBH-UHFFFAOYSA-N                          |

## Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for **2-methyl-3-(pyrrolidin-2-yl)pyridine** is not readily available, a combination of data from suppliers and computational predictions provides a solid foundation for its expected characteristics.[\[1\]](#)

Table of Physicochemical Properties:

| Property                       | Value                   | Source                |
|--------------------------------|-------------------------|-----------------------|
| Appearance                     | Yellow Solid            | Alfa Chemistry[3]     |
| Boiling Point                  | 270.2 °C at 760 mmHg    | Alfa Chemistry[3]     |
| Flash Point                    | 117.2 °C                | Alfa Chemistry[3]     |
| Density                        | 1.023 g/cm <sup>3</sup> | Alfa Chemistry[3]     |
| XLogP3-AA                      | 1.1                     | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count      | 1                       | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count   | 2                       | PubChem (Computed)[1] |
| Topological Polar Surface Area | 24.9 Å <sup>2</sup>     | PubChem (Computed)[1] |

The computed XLogP value suggests that **2-methyl-3-(pyrrolidin-2-yl)pyridine** has a moderate lipophilicity, which is a favorable characteristic for oral bioavailability and central nervous system penetration.

## Synthesis and Characterization

A plausible synthetic route for **2-methyl-3-(pyrrolidin-2-yl)pyridine** can be conceptualized starting from commercially available precursors. A key intermediate in this proposed synthesis is 2-methyl-3-bromopyridine.

## Proposed Synthesis of 2-Methyl-3-(pyrrolidin-2-yl)pyridine

The following multi-step synthesis is proposed based on established organic chemistry principles and patent literature for the synthesis of related compounds.[4][5][6]

### Step 1: Synthesis of 2-Methyl-3-nitropyridine

This step involves the reaction of diethyl malonate with an alkali metal, followed by a condensation reaction with 2-chloro-3-nitropyridine and subsequent decarboxylation.[4][6]

### Step 2: Reduction to 2-Methyl-3-aminopyridine

The nitro group of 2-methyl-3-nitropyridine is reduced to an amine, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[4][6]

### Step 3: Synthesis of 2-Methyl-3-bromopyridine

The 2-methyl-3-aminopyridine is converted to the corresponding bromide via a Sandmeyer-type reaction.[4][5][6]

### Step 4: Coupling with a Protected Pyrrolidine Derivative

The final step would involve a cross-coupling reaction between 2-methyl-3-bromopyridine and a suitable N-protected pyrrolidine derivative, such as N-Boc-2-(tributylstannylyl)pyrrolidine, followed by deprotection of the pyrrolidine nitrogen.

### Experimental Workflow: Proposed Synthesis

Caption: Proposed multi-step synthesis of **2-methyl-3-(pyrrolidin-2-yl)pyridine**.

## Expected Spectroscopic Characterization

While experimental spectra for **2-methyl-3-(pyrrolidin-2-yl)pyridine** are not readily available, its structure allows for the prediction of key spectroscopic features.

### 3.2.1. $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrrolidine rings, as well as the methyl group. The aromatic region will display signals for the three protons on the pyridine ring. The pyrrolidine ring protons will appear in the aliphatic region, with the proton at the chiral center (C2) likely showing a complex multiplet. The methyl group protons will appear as a singlet in the upfield region.

### 3.2.2. $^{13}\text{C}$ NMR Spectroscopy

The carbon NMR spectrum should exhibit ten distinct signals corresponding to the ten carbon atoms in the molecule. The pyridine ring carbons will resonate in the downfield aromatic region, while the pyrrolidine and methyl carbons will appear in the upfield aliphatic region.

### 3.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching vibrations of the pyridine ring, and N-H stretching of the secondary amine in the pyrrolidine ring.

### 3.2.4. Mass Spectrometry

The electron ionization mass spectrum (EI-MS) should show a molecular ion peak ( $M^+$ ) at  $m/z = 162$ . The fragmentation pattern is likely to involve cleavage of the bond between the two rings and fragmentation of the pyrrolidine ring.

## Potential Pharmacological Activity

The pharmacological profile of **2-methyl-3-(pyrrolidin-2-yl)pyridine** is likely to be dominated by its interaction with nicotinic acetylcholine receptors (nAChRs), given its structural similarity to nicotine. The substitution on the pyridine ring is a key determinant of the compound's affinity and selectivity for different nAChR subtypes.

## Structure-Activity Relationships of Pyridine-Substituted Nicotine Analogs

Studies on various nicotine analogs have established that modifications to the pyridine ring can significantly alter pharmacological activity.

- **Steric Effects:** The introduction of a methyl group at the 2-position of the pyridine ring introduces steric bulk near the nitrogen atom. This could potentially influence the binding orientation of the molecule within the nAChR binding pocket and may affect its affinity and efficacy.
- **Electronic Effects:** The methyl group is weakly electron-donating, which may slightly alter the basicity of the pyridine nitrogen. This can impact the hydrogen bonding interactions that are crucial for receptor binding.
- **Subtype Selectivity:** Modifications on the pyridine ring have been shown to influence selectivity for different nAChR subtypes, such as  $\alpha 4\beta 2$  and  $\alpha 7$ . It is plausible that the 2-methyl substitution could confer a degree of subtype selectivity.

## Predicted Pharmacological Profile

Based on the structure-activity relationships of related compounds, **2-methyl-3-(pyrrolidin-2-yl)pyridine** is predicted to be a nicotinic acetylcholine receptor agonist. However, its potency and efficacy relative to nicotine are unknown and would require experimental validation. The steric hindrance from the 2-methyl group might lead to a different subtype selectivity profile compared to nicotine, potentially resulting in a more favorable therapeutic window for certain central nervous system disorders.

Logical Relationship: From Structure to Potential Activity



[Click to download full resolution via product page](#)

Caption: Relationship between chemical structure and predicted pharmacological activity.

## Future Directions and Conclusion

**2-Methyl-3-(pyrrolidin-2-yl)pyridine** represents an intriguing but underexplored analog of nicotine. The foundational information provided in this guide, based on theoretical predictions and data from related compounds, suggests that this molecule warrants further investigation.

Key areas for future research include:

- Definitive Synthesis and Purification: Development and validation of a robust synthetic route to obtain the compound in high purity.
- Comprehensive Spectroscopic Analysis: Acquisition of experimental NMR, IR, and MS data to confirm the structure and provide a reference for future studies.
- In Vitro Pharmacological Profiling: Determination of binding affinities and functional activities at a range of nAChR subtypes.

- **In Vivo Studies:** Evaluation of the compound's pharmacokinetic profile and its effects in animal models of relevant CNS disorders.

In conclusion, while a complete experimental profile of **2-methyl-3-(pyrrolidin-2-yl)pyridine** is yet to be established, this technical guide provides a valuable starting point for researchers. The unique structural modification of this compound offers the potential for a novel pharmacological profile that could be of interest in the development of new therapeutics targeting the nicotinic acetylcholine receptor system.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pyridine, 2-methyl-3-(2-pyrrolidinyl)- | C10H14N2 | CID 3053190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 6. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Methyl-3-(pyrrolidin-2-yl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b022804#chemical-properties-of-2-methyl-3-pyrrolidin-2-yl-pyridine>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)